Nevirapine-d5
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Overview
Description
Nevirapine-d5 is a deuterated form of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection. The deuterated form, this compound, is often used in scientific research, particularly in pharmacokinetic studies, due to its stable isotopic labeling which allows for precise tracking and analysis in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nevirapine-d5 involves the incorporation of deuterium atoms into the Nevirapine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the use of deuterated solvents such as deuterated methanol or deuterated chloroform in the reaction mixture .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification and quality control to ensure the final product meets the required standards for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Nevirapine-d5 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions include various metabolites and derivatives of this compound, which are often studied for their pharmacological properties and potential therapeutic applications .
Scientific Research Applications
Nevirapine-d5 is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Nevirapine and its metabolites.
Biology: Employed in studies investigating the metabolic pathways and biological effects of Nevirapine.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Nevirapine in the human body.
Industry: Applied in the development and validation of analytical methods for quality control in pharmaceutical manufacturing
Mechanism of Action
Nevirapine-d5, like Nevirapine, exerts its effects by binding directly to the reverse transcriptase enzyme of HIV-1. This binding disrupts the enzyme’s catalytic site, thereby inhibiting the RNA-dependent and DNA-dependent DNA polymerase activities. This inhibition prevents the replication of the HIV-1 virus, making it an effective component of antiretroviral therapy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Nevirapine-d5 include other non-nucleoside reverse transcriptase inhibitors such as Efavirenz, Delavirdine, and Etravirine. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties .
Uniqueness
This compound is unique due to its deuterated form, which provides enhanced stability and allows for more precise tracking in pharmacokinetic studies. This makes it a valuable tool in scientific research, particularly in studies requiring accurate measurement of drug metabolism and distribution .
Properties
CAS No. |
1189717-29-0 |
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Molecular Formula |
C15H14N4O |
Molecular Weight |
271.33 g/mol |
IUPAC Name |
7-methyl-2-(1,2,2,3,3-pentadeuteriocyclopropyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one |
InChI |
InChI=1S/C15H14N4O/c1-9-6-8-17-14-12(9)18-15(20)11-3-2-7-16-13(11)19(14)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,18,20)/i4D2,5D2,10D |
InChI Key |
NQDJXKOVJZTUJA-QTQWIGFBSA-N |
Isomeric SMILES |
[2H]C1(C(C1([2H])N2C3=C(C=CC=N3)C(=O)NC4=C(C=CN=C42)C)([2H])[2H])[2H] |
Canonical SMILES |
CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 |
Origin of Product |
United States |
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